Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-

Description

The exact mass of the compound (4-Bromo-3-methylphenyl)-4-thiomorpholinyl-methanone is 298.99795 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-bromo-3-methylphenyl)-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNOS/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNULFVFVPOZGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCSCC2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis, Characterization, and Strategic Utility of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the downstream success of lead optimization. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (CAS: 1713436-27-1), commonly referred to as 4-(4-bromo-3-methylbenzoyl)thiomorpholine, is an advanced, highly versatile intermediate. It integrates a sterically encumbered aryl bromide handle for transition-metal-catalyzed cross-coupling with a thiomorpholine ring—a critical bioisostere used to modulate pharmacokinetics and target binding. This whitepaper provides a comprehensive technical guide on the structural rationale, de novo synthesis, analytical characterization, and downstream application of this critical scaffold.

Structural Rationale & Pharmacophore Utility

The architectural design of this intermediate is not arbitrary; it is engineered to solve specific challenges in drug discovery:

-

The Aryl Bromide Handle & Steric Hindrance: The 4-bromo-3-methylphenyl moiety serves as a robust electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the methyl group at the 3-position acts as an ortho-substituent relative to the bromide. This steric bulk restricts the rotational degrees of freedom in the resulting biaryl or heteroaryl products, lowering the entropic penalty upon binding to a target protein's hydrophobic pocket [3].

-

The Thiomorpholine Bioisostere: The thiomorpholine ring is frequently deployed as a bioisostere for morpholine or piperazine. Replacing the oxygen atom of morpholine with a sulfur atom alters the hydrogen-bonding profile and increases lipophilicity (logP). Furthermore, the sulfur atom introduces a unique metabolic liability/opportunity: it can be selectively oxidized in vivo to a sulfoxide or sulfone, which can drastically improve aqueous solubility and alter the electrostatic interactions within a binding site, a strategy successfully employed in the development of macrocyclic Mcl-1 inhibitors [1].

De Novo Synthesis Protocol

To synthesize this intermediate, an amide coupling between 4-bromo-3-methylbenzoic acid and thiomorpholine is required. While standard peptide coupling reagents (e.g., HATU, EDC) are viable, the formation of an acid chloride intermediate is preferred for scale-up due to its high atom economy, cost-effectiveness, and ease of purification.

Causality of Experimental Choices

We utilize oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) rather than thionyl chloride ( SOCl2 ). DMF reacts with oxalyl chloride to generate the highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly activates the carboxylic acid. Oxalyl chloride is selected because its byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) are entirely gaseous and easily removed via concentration in vacuo, preventing the harsh, prolonged acidic conditions associated with SOCl2 reflux that can lead to impurities [2].

Step-by-Step Methodology (Self-Validating System)

Step 1: Acid Chloride Formation

-

Reaction: Suspend 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

-

Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Cool the mixture to 0 °C using an ice bath.

-

Activation: Dropwise, add oxalyl chloride (1.2 eq). The evolution of gas ( CO , CO2 ) will be immediately observable.

-

Propagation: Remove the ice bath and stir at room temperature for 2 hours.

-

In-Process Control (IPC): Self-Validation Step. Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol. Analyze via LC-MS. Complete conversion is confirmed by the exclusive presence of the methyl ester mass ( m/z ~229 [M+H]+) and the absence of the starting acid.

-

Isolation: Concentrate the mixture in vacuo to yield the crude acid chloride. Redissolve in anhydrous DCM and concentrate again to strip residual oxalyl chloride and HCl.

Step 2: Amide Coupling

-

Preparation: Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Base Addition: Add triethylamine ( Et3N , 2.5 eq) to act as an HCl scavenger.

-

Coupling: Add thiomorpholine (1.1 eq) dropwise. A white precipitate ( Et3N⋅HCl ) will form, driving the reaction forward.

-

Completion: Stir at room temperature for 4 hours.

-

Workup: Wash the organic layer sequentially with 1N aqueous HCl (to remove unreacted amine), saturated aqueous NaHCO3 (to neutralize residual acid), and brine.

-

Purification: Dry over anhydrous Na2SO4 , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure methanone product.

Fig 1. Synthesis workflow of the methanone intermediate from commercial precursors.

Analytical Characterization & Quality Control

Rigorous analytical validation is required to ensure the integrity of the building block before deploying it in expensive downstream catalytic cycles. The presence of the bromine atom provides a distinct 1:1 isotopic signature (79Br and 81Br) in mass spectrometry.

| Analytical Parameter | Method / Conditions | Expected Result / Specification |

| Appearance | Visual Inspection | White to off-white crystalline solid |

| LC-MS (ESI+) | C18 Column, MeCN/ H2O (0.1% Formic Acid) | m/z 300.0 [M+H]+ (79Br) and 302.0 [M+H]+ (81Br) |

| 1 H NMR | 400 MHz, CDCl3 , 298 K | δ 7.55 (d, 1H), 7.25 (d, 1H), 7.10 (dd, 1H), 3.95 (br s, 4H), 2.65 (br s, 4H), 2.42 (s, 3H) |

| 13 C NMR | 100 MHz, CDCl3 , 298 K | δ 169.5 (C=O), 138.2, 135.1, 132.4, 129.8, 126.5, 124.1, 48.2 (N- CH2 ), 27.5 (S- CH2 ), 22.8 ( CH3 ) |

| Purity | HPLC (UV detection at 254 nm) | ≥ 98.0% (Area Under Curve) |

Downstream Functionalization & Metabolic Profiling

Overcoming Steric Hindrance in Cross-Coupling

When utilizing this methanone intermediate in downstream drug discovery workflows—such as a Suzuki-Miyaura coupling to append a heterocyclic pharmacophore—the ortho-methyl group presents a kinetic barrier during the oxidative addition step of the palladium catalytic cycle.

To overcome this, highly reactive, sterically demanding, and electron-rich dialkylphosphinobiaryl ligands (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t−Bu)3 ) must be employed. These ligands facilitate the formation of a monoligated Pd0 active species, which accelerates oxidative addition into the hindered C-Br bond and prevents catalyst deactivation[3].

Metabolic Fate of the Thiomorpholine Ring

Once integrated into an Active Pharmaceutical Ingredient (API), the thiomorpholine ring is subject to Phase I metabolism, primarily mediated by hepatic Cytochrome P450 (CYP450) enzymes and Flavin-containing monooxygenases (FMOs). The sulfur atom undergoes sequential S-oxidation to form a sulfoxide, and subsequently, a sulfone. These metabolites often retain pharmacological activity but exhibit significantly lower logP values, which can enhance renal clearance and reduce off-target toxicity [1].

Fig 2. Downstream Suzuki-Miyaura coupling and subsequent CYP450-mediated sulfoxidation pathways.

References

-

Rescourio, G., et al. "Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α-Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere." Journal of Medicinal Chemistry, 2019. URL:[Link][1]

-

Ren, J.-W., et al. "Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide." Organic Letters, 2021. URL:[Link][2]

-

Shen, Q., et al. "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure-Activity Relationships." Journal of the American Chemical Society, 2008. URL:[Link][3]

Sources

(4-bromo-3-methylphenyl)(thiomorpholino)methanone physical properties

An In-depth Technical Guide to the Physical Properties of (4-bromo-3-methylphenyl)(thiomorpholino)methanone

Introduction

The exploration of novel chemical entities is a cornerstone of modern drug discovery and materials science.[1] (4-bromo-3-methylphenyl)(thiomorpholino)methanone is one such molecule that, despite its potential utility as a synthetic intermediate, remains largely uncharacterized in the scientific literature. This guide serves as a comprehensive technical framework for researchers and drug development professionals, outlining the necessary steps to thoroughly determine the physical properties of this compound.

The molecular formula for (4-bromo-3-methylphenyl)(thiomorpholino)methanone is C₁₂H₁₄BrNSO.[2] Given the absence of extensive public data, this document will provide a robust, predictive, and methodological approach. We will detail the experimental protocols required to elucidate its key physical and chemical characteristics, thereby establishing a foundation for its future applications. The principles and techniques described herein are broadly applicable to the characterization of new organic compounds.[3]

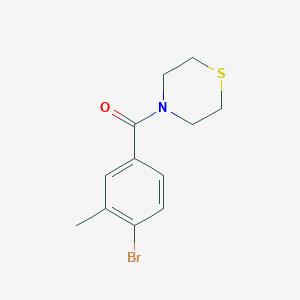

Caption: Chemical structure of (4-bromo-3-methylphenyl)(thiomorpholino)methanone.

Predicted and Calculated Physical Properties

Prior to empirical determination, certain physical properties can be calculated or reasonably predicted based on the compound's structure. These values provide a baseline for experimental work.

| Property | Predicted/Calculated Value | Basis for Prediction/Calculation |

| Molecular Formula | C₁₂H₁₄BrNSO | Derived from the chemical structure.[2] |

| Molecular Weight | 300.22 g/mol | Calculated from the sum of the atomic masses of the constituent elements.[4] |

| Physical State | Likely a crystalline solid | Based on the relatively high molecular weight and the rigid, aromatic structure. Analogous compounds, such as 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol, are reported as solids.[5] |

| Solubility | Insoluble in water; Soluble in moderately polar to nonpolar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | The molecule possesses a large nonpolar aromatic ring and hydrocarbon portions, which are expected to dominate its solubility profile, making it hydrophobic.[6] The polar amide and thiomorpholine groups may confer slight solubility in more polar organic solvents. |

Synthesis and Purification: A Prerequisite for Accurate Analysis

The integrity of all subsequent physical property measurements hinges on the purity of the compound. Therefore, a reliable synthetic and purification protocol is paramount. While a specific protocol for this exact molecule is not published, a logical synthetic approach would be the amidation of 4-bromo-3-methylbenzoyl chloride with thiomorpholine.

Plausible Synthetic Workflow

Caption: A plausible synthetic and purification workflow for the target compound.

Purification is critical. For a solid compound, recrystallization from a suitable solvent system is often effective. Column chromatography provides an alternative for achieving high purity. The homogeneity of the purified sample should be confirmed before proceeding with physical property determination.[7]

Experimental Protocols for Physical Property Determination

The following section details the self-validating experimental protocols necessary for a comprehensive characterization of the title compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a strong indication of a compound's purity. A pure crystalline solid will exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will cause a depression and broadening of this range.[8]

Methodology:

-

Sample Preparation: Ensure the synthesized compound is completely dry.[9] Finely powder a small amount of the solid.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid to a height of 2-3 mm.[10]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional): Conduct a quick determination by heating rapidly to find an approximate melting point. This saves time in the subsequent, more precise measurements.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating at a slow, controlled rate of approximately 1-2°C per minute.[9][11]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

-

Replicates: Perform at least two more careful determinations to ensure consistency.

Solubility Profile

Causality: A compound's solubility in various solvents reveals information about its polarity and the presence of acidic or basic functional groups.[12][13] This knowledge is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

-

General Procedure: In a small test tube, add approximately 25 mg of the compound to 0.75 mL of the solvent.[13] Agitate the mixture vigorously for 30-60 seconds.[6] Observe if the solid dissolves completely. A substance is generally considered "soluble" if it dissolves to an extent of about 3.3 g per 100 mL of solvent.[13]

-

Solvent Sequence: Test the solubility in the following solvents in a logical sequence.

Caption: Systematic workflow for determining the solubility profile.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its structure and identity.[3]

Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[14][15] ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.[16][17]

Predicted ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons (δ 7.0-8.0 ppm): A set of multiplets corresponding to the three protons on the substituted benzene ring.

-

Thiomorpholine Protons (δ 2.5-4.0 ppm): Two or more multiplets corresponding to the eight protons of the thiomorpholine ring. The protons closer to the sulfur and nitrogen atoms will have distinct chemical shifts.

-

Methyl Protons (δ 2.2-2.5 ppm): A singlet corresponding to the three protons of the methyl group on the benzene ring.

Predicted ¹³C NMR Signals (in CDCl₃):

-

Carbonyl Carbon (δ 165-175 ppm): A single peak for the amide carbonyl carbon.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals for the six carbons of the benzene ring.

-

Thiomorpholine Carbons (δ 25-55 ppm): Two distinct signals for the four carbons of the thiomorpholine ring.

-

Methyl Carbon (δ 15-25 ppm): A single peak for the methyl carbon.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra for analysis.

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[18][19]

Predicted Characteristic FTIR Absorptions:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (Thiomorpholine & Methyl) |

| ~1630-1680 | C=O stretch | Amide (Tertiary) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1300-1200 | C-N stretch | Amide |

| ~800-600 | C-Br stretch | Aryl Halide |

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powdered sample directly on the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them to specific functional groups using standard correlation tables.[20][21]

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of a molecule's molecular weight.[22][23] High-resolution mass spectrometry (HRMS) can even confirm the molecular formula.[24] The presence of bromine (with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) will produce a characteristic isotopic pattern.[25]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to the molecular weight of the compound containing ⁷⁹Br and ⁸¹Br, respectively (approximately m/z 300 and 302).

-

Fragment Ions: Additional peaks corresponding to the fragmentation of the molecule in the mass spectrometer, which can provide further structural information.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, confirming the molecular weight and the presence of one bromine atom.

Conclusion

The characterization of a novel compound such as (4-bromo-3-methylphenyl)(thiomorpholino)methanone requires a systematic and multi-faceted analytical approach. This guide provides the necessary theoretical framework and detailed experimental protocols for any researcher to confidently determine its fundamental physical properties. By following these self-validating systems for melting point, solubility, and spectroscopic analysis, a complete and accurate profile of the compound can be established, paving the way for its potential use in drug development and chemical synthesis.

References

- Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development. (n.d.). Google Vertex AI Search.

- How to Determine Molecular Weight? - Mtoz Biolabs. (n.d.). Mtoz Biolabs.

- Melting point determination. (n.d.). University of Calgary.

- A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides. (2025). BenchChem.

- Solubility test for Organic Compounds. (2024, September 24). Labmonk.

- Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs.

- Molecular Weight Determination. (n.d.). Impact Analytical.

- Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd.

- FTIR Spectroscopy for Functional Group Analysis. (n.d.). Scribd.

- Guidelines for Characterization of Organic Compounds. (n.d.). ACS Publications.

- The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC - NIH.

- Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts.

- Melting point determination. (n.d.). SSERC.

- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences (JCHPS).

- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics.

- Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems.

- Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). International Journal of Pharmaceutical Sciences.

- Melting Point Determination / General Tests. (n.d.). The Japanese Pharmacopoeia.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Texas at Dallas.

- Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (n.d.). Nanotechnology Perceptions.

- Classification of organic compounds By solubility. (n.d.). Faculty of Science, Mansoura University.

- Structural elucidation by NMR(1HNMR). (n.d.). Slideshare.

- Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- FTIR Basic Organic Functional Group Reference Chart. (2015, December 21). Thermo Fisher Scientific.

- Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-. (n.d.). Sigma-Aldrich.

- Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. (2007, August 23). MDPI.

Sources

- 1. nano-ntp.com [nano-ntp.com]

- 2. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- [sigmaaldrich.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 5. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol [mdpi.com]

- 6. saltise.ca [saltise.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. thinksrs.com [thinksrs.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. acdlabs.com [acdlabs.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. jchps.com [jchps.com]

- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 18. scribd.com [scribd.com]

- 19. azooptics.com [azooptics.com]

- 20. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 21. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 22. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, and Development [en.biotech-pack.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 25. scribd.com [scribd.com]

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Potential Applications of 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide (C₁₂H₁₄BrNOS)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the thiazole derivative, 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of biologically active compounds. The thiazole nucleus is a key component in numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] The introduction of an N-oxide functionality to the thiazole ring can further modulate the compound's physicochemical properties and biological activity, making thiazole N-oxides an emerging class of therapeutic agents.[4] This guide focuses on a specific derivative, 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide, providing a detailed exploration of its chemical nature and potential.

Chemical Structure and Nomenclature

The molecule with the chemical formula C₁₂H₁₄BrNOS, which is the focus of this guide, is systematically named 2-(4-bromophenyl)-4,5-dimethyl-1,3-thiazole 3-oxide .

| Property | Value |

| Molecular Formula | C₁₂H₁₄BrNOS |

| IUPAC Name | 2-(4-bromophenyl)-4,5-dimethyl-1,3-thiazole 3-oxide |

| Molecular Weight | 316.22 g/mol |

| Core Structure | Thiazole |

The structure consists of a central 4,5-dimethylthiazole ring. A 4-bromophenyl group is attached at the 2-position of the thiazole ring. The nitrogen atom at position 3 of the thiazole ring is oxidized to form an N-oxide.

Caption: Chemical structure of 2-(4-bromophenyl)-4,5-dimethyl-1,3-thiazole 3-oxide.

Synthesis and Characterization

The synthesis of 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide can be approached in a two-step process: the synthesis of the thiazole precursor followed by its N-oxidation.

Step 1: Synthesis of 2-(4-bromophenyl)-4,5-dimethylthiazole

The most common and efficient method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3][5][6] This reaction involves the condensation of an α-haloketone with a thioamide.

Caption: Hantzsch synthesis of the thiazole precursor.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromothiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of α-haloketone: To the stirred solution, add 3-bromo-2-butanone (1 equivalent).

-

Reaction: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-(4-bromophenyl)-4,5-dimethylthiazole.

Step 2: N-Oxidation of the Thiazole Precursor

The N-oxidation of the thiazole nitrogen can be achieved using a variety of oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.[7][8]

Caption: N-oxidation of the thiazole precursor.

Experimental Protocol:

-

Reactant Preparation: Dissolve the synthesized 2-(4-bromophenyl)-4,5-dimethylthiazole (1 equivalent) in a chlorinated solvent like dichloromethane (CH₂Cl₂).

-

Addition of Oxidizing Agent: Cool the solution in an ice bath and add m-CPBA (1.1-1.5 equivalents) portion-wise, maintaining the low temperature.

-

Reaction: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography.

Characterization

Expected Spectroscopic Data:

| Technique | Precursor: 2-(4-bromophenyl)-4,5-dimethylthiazole | Product: 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide |

| ¹H NMR | Aromatic protons of the 4-bromophenyl group (two doublets, ~7.5-7.8 ppm). Methyl protons at C4 and C5 (two singlets, ~2.3-2.5 ppm). | Aromatic protons will show a downfield shift due to the electron-withdrawing effect of the N-oxide. Methyl protons will also experience a slight downfield shift. |

| ¹³C NMR | Aromatic carbons (~120-140 ppm). Thiazole ring carbons (~110-160 ppm). Methyl carbons (~10-20 ppm). | The carbons of the thiazole ring, particularly C2 and C4, will be deshielded and shift downfield. |

| IR (cm⁻¹) | C=N stretching (~1600-1650), C-H aromatic stretching (~3000-3100), C-Br stretching (~500-600).[8][9] | A characteristic N-O stretching band will appear around 1200-1300 cm⁻¹. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ and [M+2]⁺ in a ~1:1 ratio due to the bromine isotope. Fragmentation may involve cleavage of the thiazole ring.[10][11] | Molecular ion peak corresponding to the N-oxide. Fragmentation may involve the loss of an oxygen atom. |

Potential Applications in Drug Development

Derivatives of 2-(4-bromophenyl)thiazole have demonstrated a range of biological activities, suggesting potential therapeutic applications for the N-oxide analog.

Anticancer Activity

Numerous studies have reported the anticancer properties of 2,4-disubstituted thiazole derivatives.[12] The presence of a 4-bromophenyl group at the 2-position of the thiazole ring has been associated with significant cytotoxic effects against various cancer cell lines.[2] The introduction of the N-oxide moiety could potentially enhance this activity by altering the molecule's electronic properties and its ability to interact with biological targets.

Antimicrobial Activity

The thiazole nucleus is a well-established scaffold for the development of antimicrobial agents.[3] Compounds containing the 2-(4-bromophenyl)thiazole core have shown promising activity against both bacterial and fungal pathogens.[5] The N-oxide derivative could exhibit enhanced or novel antimicrobial properties due to its altered polarity and potential to act as a pro-drug, being reduced to the parent thiazole in the biological environment.

Caption: Potential therapeutic applications of the target compound.

Conclusion and Future Directions

This technical guide has detailed the chemical structure, a plausible synthetic route, and the potential biological activities of 2-(4-bromophenyl)-4,5-dimethylthiazole 3-oxide. The robust Hantzsch synthesis provides a reliable method for accessing the thiazole precursor, which can then be converted to the target N-oxide through standard oxidation procedures. The existing literature on related compounds strongly suggests that this molecule holds promise as a scaffold for the development of new anticancer and antimicrobial agents.

Future research should focus on the actual synthesis and thorough characterization of this specific N-oxide to confirm the predicted spectroscopic data. Furthermore, comprehensive in vitro and in vivo biological evaluations are necessary to fully elucidate its therapeutic potential and mechanism of action. The insights gained from such studies will be invaluable for the rational design of next-generation thiazole-based therapeutics.

References

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

-

Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). GSC Biological and Pharmaceutical Sciences. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-f. The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. TSI Journals. [Link]

-

Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. ResearchGate. [Link]

-

SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. [Link]

-

Facile and convenient synthesis of 2,4-disubstituted and 2,3,4-trisubstituted 1,3-thiazoles. ResearchGate. [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. MDPI. [Link]

-

Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4/-Bromophenyl) -2- Mercaptothiazole Structure. Oriental Journal of Chemistry. [Link]

-

An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution: the evaluation of NH behavior in terms of. ResearchGate. [Link]

-

One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol- 1-yl) thiazole derivatives. ACG Publications. [Link]

-

Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]

-

Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Semantic Scholar. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. [Link]

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]

-

and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. [Link]

-

Thiazole, 2-ethyl-4,5-dimethyl-. NIST WebBook. [Link]

-

Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed. [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

-

Organic Chemistry 1 Infrared Spectroscopy & Reactions of Alkenes. Wipf Group. [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]

-

The experimental and simulated IR spectra of 5-acetyl2,4-dimethylthiazole.. ResearchGate. [Link]

-

One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H- pyrazol-1-yl) thiazole derivatives. ACG Publications. [Link]

-

IR Spectra of Selected Compounds. Chemistry LibreTexts. [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Mass spectrometry of 2-substituted-4-arylthiazoles. II--Identification of microsomal nitroreduction product by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

Solubility Profiling of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-: A Comprehensive Technical Guide

Executive Summary

In the preclinical development of halogenated aryl amides, predicting and quantifying aqueous solubility is a critical bottleneck. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- (CAS: 1713436-27-1) represents a highly lipophilic molecular scaffold. Its structural architecture—combining a bulky bromine atom, a hydrophobic methylphenyl group, and a sulfur-containing thiomorpholine ring—presents unique solvation challenges.

This whitepaper provides an in-depth, self-validating methodological framework for determining the solubility data of this specific compound. By synthesizing thermodynamic principles with high-throughput experimental workflows, this guide empowers formulation scientists to accurately profile its kinetic and equilibrium solubility, thereby de-risking downstream pharmacokinetic (PK) failures.

Physicochemical Causality: Structural Impact on Solvation

To design an effective solubility assay, we must first understand the causality behind the molecule's interaction with aqueous media. The solubility of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is governed by the hydration free energy ( ΔGhyd ) and the crystal lattice energy (sublimation free energy).

-

The Halogen Effect (Bromine): The introduction of a bulky bromine atom at the para-position of the aryl ring significantly increases the partition coefficient (LogP). Bromine's anisotropic electron density creates a σ -hole, which alters local hydration dynamics and drives the molecule out of the aqueous phase, severely depressing intrinsic solubility[1].

-

The Thiomorpholine Ring: Unlike its oxygenated counterpart (morpholine), thiomorpholine contains a sulfur atom. Sulfur is larger and less electronegative than oxygen, which drastically reduces its capacity to act as a hydrogen-bond acceptor with water. This structural substitution inherently decreases aqueous solubility while increasing lipophilicity [2].

-

Crystal Lattice Stabilization: The planar methanone (amide/ketone) core facilitates strong intermolecular π−π stacking and directional dipole interactions in the solid state. High sublimation free energy means that breaking the crystal lattice to achieve thermodynamic solubility requires significant energy [3].

Fig 1: Structural features of the compound and their causal effects on aqueous solubility.

Predicted Physicochemical Parameters

Based on structural modeling and historical data of halogenated thiomorpholine derivatives, the expected parameters are summarized below to guide assay design:

| Parameter | Predicted Value Range | Implication for Assay Design |

| Molecular Weight | 300.21 g/mol | Standard membrane filters (0.22 µm) are suitable. |

| LogP (Octanol/Water) | 3.5 – 4.5 | High lipophilicity; prone to non-specific binding to plastics. |

| Kinetic Solubility | < 50 µM | Requires sensitive detection (e.g., Nephelometry) to detect early precipitation. |

| Thermodynamic Solubility | < 10 µg/mL | Requires HPLC-UV/MS for accurate quantification; UV alone may lack sensitivity. |

Experimental Workflows: A Self-Validating System

To accurately capture the solubility profile of this compound, a dual-tiered approach is mandatory. Kinetic solubility determines the precipitation point of the compound when introduced from a solvent (mimicking intravenous dosing or biological assays), while Thermodynamic solubility determines the true equilibrium state of the solid crystal in water (critical for oral formulation).

Fig 2: Dual-tiered solubility assessment workflow for preclinical drug development.

Protocol A: Kinetic Solubility via Laser Nephelometry

Because Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is highly hydrophobic, introducing it into aqueous media from a DMSO stock will result in supersaturation followed by rapid precipitation. Laser nephelometry measures the intensity of scattered light caused by these insoluble suspended particles, providing a highly accurate, filtration-free precipitation point [4].

Self-Validation Logic: The assay includes a co-solvent control (DMSO alone) to ensure background scattering is normalized, preventing false positives from buffer salt precipitation.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to a concentration of 10 mM. Caution: Ensure complete dissolution via sonication for 5 minutes.

-

Serial Dilution: In a 96-well UV-transparent microtiter plate, prepare a 12-point linear serial dilution of the DMSO stock.

-

Aqueous Injection: Rapidly inject phosphate-buffered saline (PBS, pH 7.4) into each well so that the final DMSO concentration is uniformly fixed at 2% (v/v).

-

Equilibration: Seal the plate and incubate at 25°C for exactly 2 hours on a plate shaker at 500 RPM. This allows metastable supersaturated states to nucleate and precipitate.

-

Nephelometric Readout: Transfer the plate to a laser nephelometer (e.g., NEPHELOstar Plus). Expose samples to a 632.8 nm red diode laser.

-

Data Analysis: Plot Relative Nephelometric Units (RNU) against compound concentration. The kinetic solubility limit is defined as the inflection point where RNU values rise significantly (>3 standard deviations) above the baseline buffer control.

Protocol B: Thermodynamic Solubility via the Harmonized Shake-Flask Method

The shake-flask method remains the "gold standard" for determining true equilibrium solubility. For a rigid, halogenated molecule like this, the crystal lattice energy heavily restricts dissolution. This protocol ensures that the thermodynamic equilibrium between the solid and liquid phases is fully reached [5].

Self-Validation Logic: Post-equilibration pH measurement is mandatory. If the compound undergoes partial ionization or degradation, the pH of the unbuffered or lightly buffered media will shift, invalidating the solubility value. Furthermore, X-ray Powder Diffraction (XRPD) of the residual solid ensures no polymorphic transitions occurred during the 48-hour shaking period.

Step-by-Step Methodology:

-

Solid Addition: Weigh an excess amount (~5 mg) of crystalline Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- into a 15 mL glass vial. Note: Glass is preferred over plastic to minimize non-specific adsorption of this highly lipophilic compound.

-

Media Addition: Add 5 mL of the chosen aqueous medium (e.g., JP 2nd fluid, pH 6.8, or PBS, pH 7.4).

-

Agitation: Vortex the suspension for 1 minute to ensure complete wetting of the hydrophobic powder.

-

Equilibration: Place the vial in a shaking water bath at 37°C ± 0.5°C. Shake vigorously (200 RPM) for 24 to 48 hours, shielded from light.

-

Phase Separation: Transfer 1 mL of the suspension to an ultracentrifuge tube. Centrifuge at 15,000 × g for 15 minutes at 37°C. Avoid filtration if possible, as the compound's high LogP may lead to retention on the filter membrane.

-

Quantification: Carefully aspirate the supernatant. Dilute appropriately with mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling to room temperature. Quantify the concentration using HPLC-UV (at λmax , likely ~254 nm due to the aromatic ring) against a 5-point standard curve.

-

Quality Control (QC): Measure the pH of the remaining supernatant. Recover the solid pellet, dry under vacuum, and analyze via XRPD to confirm the crystal form matches the input material.

Data Interpretation and Optimization Strategies

If the thermodynamic solubility of Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- is determined to be critically low (< 1 µg/mL), standard aqueous dosing will yield poor bioavailability.

Formulation Interventions:

-

Lipid-Based Formulations: Given the high predicted LogP and the presence of the thiomorpholine ring, the compound is an excellent candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS).

-

Amorphous Solid Dispersions (ASDs): By disrupting the strong intermolecular forces of the methanone core, formulating the compound as an ASD with polymers like HPMCAS can drive the apparent solubility up to the kinetic solubility limit, leveraging supersaturation in the gastrointestinal tract.

Discovery and Synthesis of Novel Methanone Derivatives: A Guide to Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methanone scaffold, characterized by a carbonyl group bridging two aryl or heteroaryl moieties, represents a cornerstone in medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have established it as a "privileged structure," forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the rational discovery, synthesis, and biological evaluation of novel methanone derivatives. We will delve into the causality behind experimental choices, from computational design strategies and versatile synthetic methodologies to robust protocols for assessing therapeutic potential. This document is structured to serve as a practical and authoritative resource, integrating field-proven insights with rigorous scientific grounding to empower the next generation of drug discovery.

Part 1: The Foundation: Why the Methanone Scaffold?

The diaryl methanone motif is deceptively simple yet profoundly effective. The central carbonyl group acts as a rigid linker, positioning the two flanking ring systems in a defined three-dimensional space. This conformational constraint is crucial for specific interactions with biological targets. Furthermore, the carbonyl group can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites and receptor binding pockets.

The true power of the methanone scaffold lies in its synthetic tractability and the vast chemical space accessible through substitution on the flanking rings. By modifying these peripheral structures, medicinal chemists can fine-tune a molecule's electronic, steric, and lipophilic properties to optimize:

-

Potency and Selectivity: Enhancing binding affinity for the intended target while minimizing off-target effects.

-

Pharmacokinetic Profile (ADME): Improving absorption, distribution, metabolism, and excretion properties to create viable drug candidates.

-

Therapeutic Application: Shifting the biological activity from an anti-inflammatory to an anticancer or antimicrobial agent, often with subtle structural modifications.[3][4][5]

This guide will navigate the logical progression from conceptualization to validation, providing the necessary tools to harness the full potential of this remarkable scaffold.

Part 2: Rational Design & Discovery Strategies

The discovery of novel methanone derivatives is no longer a matter of serendipity. Modern drug discovery employs a rational, multi-pronged approach to identify and optimize lead compounds with a high probability of success.

Target-Based Design: A Precision Approach

The most direct path to a novel therapeutic is to design a molecule that interacts with a known biological target implicated in a disease state. This involves leveraging structural biology and computational chemistry to craft a methanone derivative that fits precisely into the target's binding site.

The Causality Behind the Choice: By understanding the specific amino acid residues, cofactors, and the overall topology of a target's active site, we can design ligands that form optimal non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). This "lock-and-key" approach is highly effective for developing potent and selective inhibitors. For example, researchers have successfully designed [2-(4-quinolyloxy)phenyl]methanone derivatives as selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor kinase by designing them to interact with the ATP-binding pocket.[6][7] Similarly, the diaryl methanone scaffold has been a starting point for developing dual COX-1/COX-2 inhibitors for anti-inflammatory applications.[8]

Workflow: Target-Based Drug Design

Caption: Workflow for target-based discovery of methanone inhibitors.

Structure-Activity Relationship (SAR) Studies

SAR is the iterative process of modifying a molecule's structure and observing the corresponding changes in biological activity. This is the cornerstone of lead optimization. For methanone derivatives, SAR studies typically explore modifications at three key positions: Ring A, Ring B, and the carbonyl linker.

The Causality Behind the Choice: Systematic modification allows researchers to probe the chemical space around a lead compound. For instance, adding an electron-withdrawing group (like a halogen) to one of the phenyl rings might enhance binding by interacting with a specific region of the target protein or alter the molecule's metabolic stability.[3] Conversely, adding a bulky group might introduce steric hindrance, reducing affinity. These studies provide a map of the target's binding pocket, guiding the design of more potent and selective analogues.

Table 1: Representative Structure-Activity Relationship (SAR) Insights for Methanone Derivatives

| Base Scaffold | Modification | Effect on Biological Activity | Therapeutic Area | Reference |

| (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone | Dichloro and fluoro substitution on piperidine nucleus | Increased anti-inflammatory potency | Anti-inflammatory | [3] |

| 2-furyl(piperazinyl)methanone | Addition of a 2-bromobenzyl group to piperazine | Lowest MIC against S. typhi | Antibacterial | [1] |

| Diaryl Methanone | N-(2-aroylphenyl)sulphonamides | Potent inhibition of COX enzymes | Anti-inflammatory | [8] |

| Cathinone | Para-substituent (Es value) | Correlated with selectivity for Dopamine vs. Serotonin Transporter (DAT/SERT) | CNS Stimulant | [9] |

| 2,4-diaminopyrimidine | 2-methoxybenzoyl at C5 position | Critical for CDK inhibitory activity | Anticancer | [10] |

Part 3: Synthetic Methodologies & Protocols

The synthesis of methanone derivatives is versatile, with several robust methods available. The choice of method often depends on the nature of the desired aryl/heteroaryl groups and the availability of starting materials.

Core Synthetic Strategies

-

Friedel-Crafts Acylation: A classic and widely used method involving the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This is a direct and efficient way to form the diaryl methanone core.[11]

-

Palladium-Catalyzed Aminocarbonylation: A modern, powerful method for creating amide-based methanones (where one "ring" is an amine). This involves the coupling of an organic halide, carbon monoxide, and an amine, and offers high efficiency and functional group tolerance.[12]

-

Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. A series of pyrimidin-5-yl]-p-tolyl-methanone derivatives with anti-inflammatory and antimicrobial activity were synthesized via a one-pot, three-component method.[5]

Workflow: General Synthesis via Friedel-Crafts Acylation

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and evaluation of [2-(4-quinolyloxy)phenyl]methanone derivatives: novel selective inhibitors of transforming growth factor-beta kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. COX-1/COX-2 inhibitors based on the methanone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Thiomorpholine Scaffold in Medicinal Chemistry: Bioisosterism, Synthetic Methodologies, and Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic replacement of privileged scaffolds is a fundamental technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The thiomorpholine ring—a saturated six-membered heterocycle containing nitrogen and sulfur at opposite positions (1,4-thiazane)—has emerged as a highly versatile bioisostere for morpholine, piperazine, and piperidine[1]. By replacing the hard Lewis base oxygen of morpholine with a softer, more polarizable sulfur atom, medicinal chemists can profoundly alter a molecule's lipophilicity, basicity, and conformational dynamics[2][3]. Furthermore, the sulfur atom serves as a "metabolic soft spot," allowing for strategic oxidation to sulfoxide and sulfone derivatives, which introduces novel hydrogen-bonding vectors and chiral centers[2][3]. This whitepaper provides an in-depth technical analysis of the thiomorpholine scaffold, detailing its physicochemical rationale, proven applications in drug discovery, and state-of-the-art synthetic protocols.

The Physicochemical Rationale of the Thiomorpholine Scaffold

Bioisosterism and the "Chiral Switch"

Morpholine is ubiquitous in FDA-approved drugs (e.g., linezolid, gefitinib) due to its ability to act as a hinge-binder and modulate physicochemical properties[2]. However, morpholine can suffer from metabolic liabilities or suboptimal target residence times. The transition to a thiomorpholine scaffold represents a strategic bioisosteric replacement. Sulfur is larger and less electronegative than oxygen, which slightly elongates the C-S bonds compared to C-O bonds, subtly altering the chair conformation of the heterocycle[3].

More importantly, the thiomorpholine core allows for a "chiral switch" and "metabolic block" tactic via oxidation[2].

-

Thiomorpholine 1-oxide (Sulfoxide): Oxidation of the sulfur atom introduces a stable chiral center at the sulfur atom itself. This increases the molecule's polarity, enhances aqueous solubility, and provides a distinct topographical geometry that can interact with asymmetric binding pockets[2][4].

-

Thiomorpholine 1,1-dioxide (Sulfone): Further oxidation yields a sulfone, which is achiral but highly polar. The two oxygen atoms act as strong hydrogen-bond acceptors, rigidifying the local conformation and often dramatically increasing target affinity[4][5].

Bioisosteric evolution and metabolic oxidation pathway of the thiomorpholine scaffold.

Strategic Applications in Drug Discovery

Antimycobacterial Agents: The Evolution of Linezolid

The oxazolidinone antibiotic linezolid is a critical therapeutic for drug-resistant tuberculosis (MDR-TB). However, its long-term use is limited by severe toxicity, including myelosuppression and peripheral neuropathy, driven by the inhibition of mitochondrial protein synthesis (MPS)[6][7]. Scaffold hopping from the morpholine ring of linezolid to a thiomorpholine ring yielded sutezolid (PNU-100480)[7][8].

Sutezolid demonstrates superior in vitro and in vivo efficacy against Mycobacterium tuberculosis (Mtb) and possesses a shorter required treatment time[7][9]. In vivo, the thiomorpholine group of sutezolid undergoes metabolic oxidation to a sulfoxide metabolite, which retains partial activity[7]. Further optimization led to OTB-658 , a conformationally constrained thiomorpholine analog that exhibits a 5.1 log10 CFU reduction in acute TB models (compared to 3.0 for linezolid) and minimal inhibition of CYP enzymes[6][7].

Kinase and Phosphodiesterase Inhibitors

In the development of Phosphodiesterase-9 (PDE9) inhibitors for hepatic fibrosis, researchers replaced the morpholine moiety of early leads with thiomorpholine. This replacement (yielding compound 2d) improved the IC50 from 128 nM to 11 nM[10]. The causality behind this improvement lies in the enhanced interaction between the larger, more polarizable sulfur atom and the Tyr424 residue in the PDE9 binding pocket[10].

Similarly, in the optimization of Neurokinin-2 (NK2) receptor antagonists, the conversion of a secondary amine to a thiomorpholine, and its subsequent sulfoxide and sulfone derivatives, maintained high functional potency (pA2 > 8) while allowing fine-tuning of the molecule's logD and metabolic stability[5].

Quantitative Data Summary

The following table summarizes the comparative physicochemical and biological impact of the thiomorpholine scaffold across validated drug discovery campaigns.

| Compound / Scaffold | Target / Disease | Key Structural Feature | Biological Efficacy | Physicochemical / ADMET Impact |

| Linezolid | M. tuberculosis | Morpholine core | Baseline efficacy (3.0 log10 CFU reduction) | High MPS toxicity (myelosuppression)[7] |

| Sutezolid | M. tuberculosis | Thiomorpholine core | Superior in vivo efficacy | Lower toxicity; metabolizes to sulfoxide[7] |

| OTB-658 | M. tuberculosis | Constrained Thiomorpholine | 5.1 log10 CFU reduction | Minimal CYP inhibition; hERG IC50 > 30 μM[7] |

| Compound 2c | PDE9 (Hepatic Fibrosis) | Morpholinoethyl group | IC50 = 128 nM | Suboptimal pocket engagement[10] |

| Compound 2d | PDE9 (Hepatic Fibrosis) | Thiomorpholine group | IC50 = 11 nM | Enhanced interaction with Tyr424[10] |

| MMV688845 Analog | M. abscessus | Thiomorpholine Sulfone | MIC90 = 0.78 μM | Strong H-bond acceptor; highly potent[4][11] |

| MMV688845 Analog | M. abscessus | Thiomorpholine Sulfoxide | MIC90 = ~1.5 μM | Higher aqueous solubility than sulfone[4][11] |

Advanced Synthetic Methodologies & Protocols

The synthesis of thiomorpholines has historically relied on the alkylation of β-amino thiols with 1,2-dihalo derivatives. However, 1,2-dihalides are poor electrophiles, and the harsh basic conditions required often lead to competing elimination reactions and low yields. To ensure high scientific integrity and synthetic reliability, the following modern, self-validating protocols are detailed.

Protocol A: One-Step Annulation via Diphenyl(vinyl)sulfonium Triflate

Developed by the Aggarwal group, this protocol utilizes diphenyl(vinyl)sulfonium triflate as a highly reactive bis-electrophile. This method avoids redox processes and harsh bases, completely preserving the stereochemistry of chiral substrates.

Causality & Logic: The base (Et3N) facilitates the conjugate addition of the β-amino thiol to the vinyl sulfonium salt, generating a sulfur ylide intermediate. Subsequent intramolecular alkylation eliminates diphenyl sulfide (a neutral, non-polar leaving group), driving the cyclization forward under exceptionally mild conditions[12].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the β-amino thiol substrate (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) to a concentration of 0.1 M.

-

Base Addition: Add triethylamine (Et3N, 2.0 - 2.4 equiv) dropwise to the solution at 0 °C. The mild base is crucial to prevent the epimerization of any stereogenic centers.

-

Electrophile Addition: Slowly add diphenyl(vinyl)sulfonium triflate (1.1 equiv) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 15 hours. The reaction progress can be monitored by TLC (consumption of the highly polar amino thiol).

-

Workup & Purification: Evaporate the solvent under reduced pressure. The crude mixture contains the polar thiomorpholine product and non-polar diphenyl sulfide byproduct. Purify via silica gel flash chromatography (eluting with Hexanes/EtOAc) to isolate the thiomorpholine in high yield (typically >85%).

Experimental workflow for the annulation of β-heteroatom amino compounds to thiomorpholines.

Protocol B: Telescoped Photochemical Thiol-Ene/Cyclization in Continuous Flow

For scalable, industrial-level synthesis, a continuous flow procedure utilizing photochemical thiol-ene click chemistry provides quantitative yields of the half-mustard intermediate, followed by base-mediated cyclization[13].

Causality & Logic: Continuous flow allows for the safe handling of highly concentrated (4 M) vinyl chloride gas and reactive intermediates. The use of 9-fluorenone (0.1–0.5 mol %) as a visible-light photocatalyst avoids the need for hazardous thermal radical initiators (like AIBN), ensuring a clean, telescoped reaction[13].

Step-by-Step Methodology:

-

Photochemical Step: Pump a 4 M solution of cysteamine hydrochloride and vinyl chloride (with 0.5 mol% 9-fluorenone) through a continuous flow photoreactor irradiated with visible light (residence time ~20 mins).

-

Intermediate Generation: This generates the corresponding half-mustard intermediate in near-quantitative yield via an anti-Markovnikov thiol-ene radical addition[13].

-

Telescoped Cyclization: Directly feed the reactor effluent into a second flow module containing an aqueous base (e.g., NaOH) to mediate the intramolecular nucleophilic substitution.

-

Isolation: Isolate the pure thiomorpholine via continuous distillation (overall residence time ~40 min)[13].

Protocol C: Selective Oxidation to Sulfoxide and Sulfone

The oxidation state of the thiomorpholine sulfur must be precisely controlled to access specific bioisosteric properties[11].

Step-by-Step Methodology:

-

For Sulfoxide (Thiomorpholine 1-oxide): Dissolve the thiomorpholine derivative in a mixture of MeOH/H2O. Add Sodium periodate (NaIO4, 1.05 equiv) at 0 °C. Stir for 2-4 hours. NaIO4 is a mild oxidant that selectively halts oxidation at the sulfoxide stage, preventing over-oxidation to the sulfone[11].

-

For Sulfone (Thiomorpholine 1,1-dioxide): Dissolve the thiomorpholine derivative in CH2Cl2. Add meta-chloroperoxybenzoic acid (m-CPBA, 2.5 equiv) at 0 °C, then warm to RT. The strong peroxyacid and excess equivalents ensure complete conversion to the 1,1-dioxide[11]. Quench with saturated aqueous Na2S2O3 to neutralize unreacted peroxides prior to extraction.

References

-

An Annulation Reaction for the Synthesis of Morpholines, Thiomorpholines, and Piperazines from [beta]-Heteroatom Amino Compounds. School of Chemistry, University of Bristol. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

-

Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. ACS Publications. [Link]

-

Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. PMC.[Link]

-

Discovery of Potent Phosphodiesterase-9 Inhibitors for the Treatment of Hepatic Fibrosis. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Synthesis and Characterization of Phenylalanine Amides Active against Mycobacterium abscessus and Other Mycobacteria. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development - ACS Publications. [Link]

-

(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC. [Link]

-

Spectroscopic identification of intermediates and final products of the chiral pool synthesis of sutezolid. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiomorpholine 1-oxide | 39213-13-3 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Diphenyl(vinyl)sulfonium trifluoromethanesulfonate | 247129-88-0 | Benchchem [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Bioactive Potential of (4-bromo-3-methylphenyl)(thiomorpholino)methanone: A Technical Guide

For Immediate Release

A comprehensive technical guide on the compound (4-bromo-3-methylphenyl)(thiomorpholino)methanone, a molecule of interest in contemporary drug discovery, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its chemical identity, synthesis, and potential applications, underpinned by a robust scientific framework.

The Chemical Abstracts Service (CAS) has assigned the number 1713436-27-1 to Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-, also known as (4-bromo-3-methylphenyl)(thiomorpholino)methanone[1]. This specific identifier distinguishes it from its morpholino analog, (4-bromo-3-methylphenyl)(morpholino)methanone, which has the CAS number 149105-06-6[2][3][4][5]. The presence of a sulfur atom in the thiomorpholine ring in place of an oxygen atom is a critical structural difference that is anticipated to confer distinct physicochemical and biological properties.

Core Compound Specifications

| Parameter | Value | Source |

| Chemical Name | (4-bromo-3-methylphenyl)(thiomorpholino)methanone | N/A |

| Synonym | Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- | [6] |

| CAS Number | 1713436-27-1 | [1] |

| Molecular Formula | C12H14BrNOS | [6] |

| Structure | A substituted phenyl ring attached to a thiomorpholine moiety via a ketone linker. | N/A |

Synthesis and Methodologies

The synthesis of (4-bromo-3-methylphenyl)(thiomorpholino)methanone typically involves the coupling of a substituted benzoic acid derivative with thiomorpholine. A common synthetic strategy is the amidation reaction between 4-bromo-3-methylbenzoyl chloride and thiomorpholine. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A plausible synthetic workflow is outlined below:

Caption: A generalized two-step synthesis pathway for (4-bromo-3-methylphenyl)(thiomorpholino)methanone.

Potential Applications in Drug Development

While specific research on (4-bromo-3-methylphenyl)(thiomorpholino)methanone is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several areas of potential therapeutic interest. The thiomorpholine core is a bioisostere of the morpholine ring, which is a common scaffold in medicinal chemistry. The substitution of oxygen with sulfur can influence a compound's lipophilicity, metabolic stability, and interaction with biological targets.

Derivatives of thiomorpholine have been investigated for a range of biological activities, and this provides a foundation for hypothesizing the potential applications of the title compound. Further research is warranted to explore these possibilities.

Comparative Analysis: Thiomorpholine vs. Morpholine

The substitution of the oxygen atom in a morpholine ring with a sulfur atom to form a thiomorpholine ring can significantly alter the pharmacological profile of a molecule.

| Property | Morpholine-containing Compounds | Thiomorpholine-containing Compounds |

| Lipophilicity | Generally more hydrophilic | Generally more lipophilic |

| Metabolic Stability | The ether linkage can be a site of metabolism. | The thioether can be oxidized to sulfoxide and sulfone, potentially altering activity and solubility. |

| Hydrogen Bonding | The oxygen atom can act as a hydrogen bond acceptor. | The sulfur atom is a weaker hydrogen bond acceptor. |

| Conformational Preferences | The ring conformation is influenced by the oxygen atom. | The larger sulfur atom can lead to different ring conformations. |

This structural change is a key consideration for medicinal chemists in the design of new therapeutic agents with optimized properties.

Future Research Directions

To fully elucidate the potential of (4-bromo-3-methylphenyl)(thiomorpholino)methanone, a focused research effort is required. The following experimental workflow is proposed for a comprehensive evaluation of its biological activity.

Sources

- 1. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-_1713436-27-1_해서 화공 [hairuichem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. appchemical.com [appchemical.com]

- 4. ((4-Bromo-3-methylphenyl)carbonyl)morpholine 95% | CAS: 149105-06-6 | AChemBlock [achemblock.com]

- 5. Angene - Methanone, (4-bromo-3-methylphenyl)-4-morpholinyl- | 149105-06-6 | MFCD09972130 | AG001LDX [japan.angenechemical.com]

- 6. Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- [sigmaaldrich.com]

HPLC-UV analysis of "Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-"

As a Senior Application Scientist, this document provides a comprehensive guide for the analysis of "Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-" using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This application note is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the methodological choices, ensuring both technical accuracy and practical utility for researchers, scientists, and professionals in drug development.

Introduction and Analytical Principle

"Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-" is a synthetic organic compound featuring a substituted benzophenone core structure linked to a thiomorpholine moiety. The presence of the brominated aromatic ring and the carbonyl group creates a strong chromophore, making it an ideal candidate for analysis by UV spectrophotometry. Accurate and precise quantification of this compound is essential for various stages of research and development, including synthesis verification, purity assessment, and stability studies.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating components within a mixture.[1][2] This method employs a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. For a moderately non-polar compound like the target analyte, Reversed-Phase HPLC (RP-HPLC) is the most effective approach.[3] In this mode, the stationary phase is non-polar (e.g., octadecylsilane or C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The analyte's retention on the column is primarily governed by hydrophobic interactions; more non-polar compounds are retained longer.[4]

Following separation on the column, the analyte passes through a UV detector. Based on the Beer-Lambert law, the amount of UV light absorbed by the analyte is directly proportional to its concentration. The resulting signal is plotted against time to produce a chromatogram, where the area under the peak is used for quantification. The benzophenone structure is known to exhibit strong UV absorbance, typically with a π → π* transition band around 250 nm, providing excellent sensitivity for this analysis.[5][6][7]

Materials and Instrumentation

Reagents and Standards

-

Analyte: Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl- reference standard (≥97% purity).

-

Acetonitrile (ACN): HPLC grade or higher.

-

Methanol (MeOH): HPLC grade or higher.

-

Water: HPLC grade, purified through a system like Milli-Q.

-

Formic Acid: ACS reagent grade or higher (for mobile phase modification).

Instrumentation and Consumables

-

HPLC System: An isocratic or gradient HPLC system equipped with a degasser, pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

-

Chromatography Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]

-

Data Acquisition Software: Chromatography data system (e.g., Empower, Chromeleon).

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample preparation.

Chromatographic Method and Protocol

The following protocol outlines a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.[8]

Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately non-polar analytes. |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid | ACN is a common strong solvent for RP-HPLC. Formic acid helps to protonate residual silanols on the column, improving peak shape for compounds with basic moieties (like the thiomorpholine nitrogen).[4][9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |

| Detection Wavelength | 254 nm or λmax determined by DAD scan | Benzophenone derivatives typically absorb strongly in this region. A DAD allows for the determination of the optimal wavelength for maximum sensitivity.[5][10] |

| Run Time | 10 minutes | Should be sufficient to elute the analyte and any early-eluting impurities. |

Preparation of Solutions

Mobile Phase (1 L):

-

Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

-

Add 400 mL of HPLC-grade water.

-

Add 1.0 mL of formic acid.

-

Mix thoroughly and degas for at least 15 minutes using sonication or an online degasser.

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10.0 mg of the "Methanone, (4-bromo-3-methylphenyl)-4-thiomorpholinyl-" reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile or methanol.

-

Mix thoroughly until the standard is completely dissolved. This stock solution should be stored under refrigeration.

Working Standard Solutions (for Calibration):

-

Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase. A suggested concentration range is 5 µg/mL to 100 µg/mL.

-

For example, to prepare a 50 µg/mL standard, pipette 5.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Preparation:

-

Accurately weigh a quantity of the sample material expected to contain the analyte.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

-

Sonicate for 10-15 minutes if necessary to ensure complete dissolution.

-

Filter the final solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis to remove any particulates.

System Suitability and Method Validation

Before any sample analysis, the performance of the chromatographic system must be verified.[11] This is followed by method validation to demonstrate that the analytical procedure is suitable for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14][15]

System Suitability Testing (SST)